

# The Discovery and Development of Ifetroban (BMS-180291): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ifetroban Sodium*

Cat. No.: *B1260816*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ifetroban, designated BMS-180291 during its development by Bristol-Myers Squibb, is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.<sup>[1]</sup>

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in various pathophysiological processes, including thrombosis, myocardial ischemia, and hypertension.<sup>[1]</sup> Consequently, the development of TP receptor antagonists like Ifetroban has been a key area of research for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the discovery and development of Ifetroban, from its chemical synthesis and preclinical evaluation to its clinical investigation in various indications, with a recent focus on Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.

## Chemical Synthesis

The synthesis of Ifetroban (BMS-180291) has been described in the scientific literature. A general outline of the synthetic route is as follows:

Experimental Protocol: Synthesis of Ifetroban (BMS-180291)

A detailed, step-by-step synthesis protocol for Ifetroban has been outlined in various publications. The process typically involves the following key transformations:

- Preparation of the Bicyclic Core: The synthesis often starts from a chiral bicyclic lactone, which serves as the foundation for the molecule's rigid structure.
- Introduction of the Phenylalkanoic Acid Side Chain: A crucial step involves the coupling of the bicyclic core with a substituted phenylalkanoic acid derivative. This is often achieved through nucleophilic addition or other carbon-carbon bond-forming reactions.
- Formation of the Oxazole Ring: The oxazole moiety, a key feature of Ifetroban's structure, is typically constructed in the later stages of the synthesis. This can be accomplished through various cyclization strategies, often involving the condensation of an amino alcohol with a carboxylic acid derivative.
- Final Modifications and Purification: The synthesis concludes with any necessary deprotection steps and purification of the final compound, often by chromatography and/or recrystallization, to yield Ifetroban as a solid.

## Mechanism of Action: Thromboxane A2 Receptor Antagonism

Ifetroban exerts its pharmacological effects by competitively and selectively binding to the TP receptor, thereby preventing the binding of its endogenous ligands, TxA2 and its precursor, prostaglandin H2 (PGH2).<sup>[1]</sup> This blockade inhibits the downstream signaling cascades initiated by TP receptor activation.

## Thromboxane A2 Signaling Pathway

The activation of the TP receptor by TxA2 initiates a cascade of intracellular events primarily through the coupling to Gq and G13 G-proteins.<sup>[2]</sup>

[Click to download full resolution via product page](#)

Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.

## Preclinical Development

Ifetroban has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models to characterize its pharmacological profile, efficacy, and safety.

## In Vitro Studies

Receptor Binding Assays:

- Objective: To determine the binding affinity of Ifetroban for the TP receptor.
- Methodology:
  - Membrane Preparation: Platelet membranes rich in TP receptors are prepared from human or animal sources.
  - Radioligand Binding: A radiolabeled TP receptor agonist or antagonist (e.g., [<sup>3</sup>H]-U-46619) is incubated with the platelet membranes in the presence of varying concentrations of Ifetroban.
  - Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
  - Quantification: The radioactivity of the filter is measured using a scintillation counter.

- Data Analysis: The concentration of Ifetroban that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is calculated. The equilibrium dissociation constant (K<sub>i</sub>) is then determined using the Cheng-Prusoff equation.

#### Platelet Aggregation Assays:

- Objective: To assess the functional antagonism of Ifetroban on platelet aggregation.
- Methodology:
  - Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.<sup>[3]</sup>
  - Incubation: PRP is pre-incubated with various concentrations of Ifetroban or a vehicle control.
  - Induction of Aggregation: Platelet aggregation is induced by adding a TP receptor agonist, such as U-46619 or arachidonic acid.
  - Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
  - Data Analysis: The inhibitory effect of Ifetroban is quantified by determining the concentration that causes 50% inhibition of the maximal aggregation response (IC<sub>50</sub>).

---

#### In Vitro Activity of Ifetroban (BMS-180291)

---

| Assay                                                                       | Result    |
|-----------------------------------------------------------------------------|-----------|
| Inhibition of Arachidonate-induced Platelet Aggregation (IC <sub>50</sub> ) | 7 ± 1 nM  |
| Inhibition of U-46619-induced Platelet Aggregation (IC <sub>50</sub> )      | 21 ± 2 nM |
| Antagonism of U-46619-induced Platelet Shape Change (KB)                    | 11 ± 2 nM |

---

## In Vivo Studies

Ifetroban has been evaluated in several animal models of disease, including thrombosis, myocardial ischemia, and hypertension.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat):

- Objective: To evaluate the antithrombotic efficacy of Ifetroban in an arterial thrombosis model.
- Methodology:
  - Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.
  - Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl<sub>3</sub>) solution is applied to the surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.
  - Drug Administration: Ifetroban or a vehicle is administered to the animals prior to or after the induction of injury.
  - Measurement of Occlusion: The time to thrombotic occlusion of the artery is measured, often using a Doppler flow probe to monitor blood flow.
  - Data Analysis: The efficacy of Ifetroban is determined by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the control group.

Coronary Artery Ligation Model of Myocardial Infarction (Dog):

- Objective: To assess the cardioprotective effects of Ifetroban in a model of myocardial ischemia-reperfusion injury.
- Methodology:
  - Animal Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

- Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated for a specific period to induce myocardial ischemia, followed by the removal of the ligature to allow for reperfusion.
- Drug Administration: Ifetroban or a vehicle is administered before, during, or after the ischemic period.
- Assessment of Infarct Size: After a period of reperfusion, the heart is excised, and the area of myocardial infarction is determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).
- Data Analysis: The infarct size in the Ifetroban-treated group is compared to that of the vehicle-treated group to evaluate the cardioprotective effect.

---

Preclinical Efficacy of  
Ifetroban (BMS-180291) in  
Animal Models

---

| Model                                      | Species | Key Findings                                                              |
|--------------------------------------------|---------|---------------------------------------------------------------------------|
| Pacing-Induced Myocardial Ischemia         | Dog     | Reduced the severity of ischemia.                                         |
| Myocardial Ischemia-Reperfusion Injury     | Ferret  | Dose-dependently reduced myocardial infarct size.                         |
| Thrombotic Cyclic Flow Reductions          | Ferret  | Inhibited thrombotic events at doses producing >90% TP receptor blockade. |
| Duchenne Muscular Dystrophy Cardiomyopathy | Mouse   | Improved survival and cardiac function.                                   |
| Coronary Artery Dysfunction in DMD         | Mouse   | Reversed enhanced coronary arterial vasoconstriction.                     |
| Hematogenous Metastasis                    | Mouse   | Decreased lung metastases of multiple cancer types.                       |

## Pharmacokinetics and Metabolism

The pharmacokinetic profile of Ifetroban has been characterized in several species, including rats, dogs, monkeys, and humans.

| Pharmacokinetic Parameters of Ifetroban            |  | Rat                       | Dog      | Monkey   | Human    |
|----------------------------------------------------|--|---------------------------|----------|----------|----------|
| Dose                                               |  | 3 mg/kg                   | 1 mg/kg  | 1 mg/kg  | 50 mg    |
| Time to Peak                                       |  |                           |          |          |          |
| Plasma Concentration (T <sub>max</sub> )           |  | 5-20 min                  | 5-20 min | 5-20 min | 5-20 min |
| Terminal Elimination Half-life (t <sub>1/2</sub> ) |  | ~8 h                      | ~20 h    | ~27 h    | ~22 h    |
| Absolute Bioavailability                           |  | 25%                       | 35%      | 23%      | 48%      |
| Primary Route of Excretion                         |  | Feces                     | Feces    | Feces    | Feces    |
| Major Metabolite in Humans                         |  | Ifetroban acylglucuronide | -        | -        | -        |

## Clinical Development

Ifetroban has been investigated in numerous clinical trials for various indications. Most recently, it has shown promise in the treatment of cardiomyopathy associated with Duchenne muscular dystrophy (DMD).

### FIGHT DMD Phase 2 Clinical Trial (NCT03340675)

This was a randomized, double-blind, placebo-controlled study to evaluate the safety, pharmacokinetics, and efficacy of oral Ifetroban in subjects with DMD.

- Study Design: 41 male patients with DMD ( $\geq 7$  years old) were randomized to receive low-dose Ifetroban (100 mg/day or 150 mg/day in some reports), high-dose Ifetroban (300 mg/day), or placebo for 12 months.
- Primary Efficacy Endpoint: Change from baseline in left ventricular ejection fraction (LVEF).
- Key Results:
  - The high-dose Ifetroban group showed a mean increase in LVEF of 1.8%, while the placebo group experienced a mean decline of 1.5%.
  - This resulted in a 3.3% overall improvement in LVEF with high-dose Ifetroban compared to placebo.
  - Compared to a matched natural history cohort that showed a 3.6% decline in LVEF, the high-dose Ifetroban group demonstrated a 5.4% relative improvement.
  - High-dose Ifetroban was also associated with reductions in biomarkers of cardiac damage, such as NT-proBNP and cardiac troponin I.
- Safety: Ifetroban was generally well-tolerated, with no serious drug-related adverse events reported. The most common adverse events possibly related to Ifetroban were contusion and petechiae.



[Click to download full resolution via product page](#)

Workflow of the FIGHT DMD Phase 2 clinical trial.

## Other Clinical Investigations

Ifetroban has also been studied in other conditions, including:

- Aspirin-Exacerbated Respiratory Disease (AERD): A Phase 2 trial investigated the effect of Ifetroban on aspirin-induced respiratory symptoms in patients with AERD.

- Idiopathic Pulmonary Fibrosis (IPF): A Phase 2 clinical trial is evaluating the safety and efficacy of oral Ifetroban in patients with IPF.
- Systemic Sclerosis: Ifetroban has been investigated in Phase 2 studies for this indication.
- Cancer Metastasis: Preclinical studies have suggested a potential role for Ifetroban in inhibiting tumor cell migration, and it has been evaluated in early-phase clinical trials for solid tumors.

## Safety and Toxicology

Across numerous clinical trials involving over 1,300 participants, Ifetroban has demonstrated a favorable safety profile. No major safety concerns have been identified to date. In the FIGHT DMD trial, the most frequently reported adverse events possibly related to Ifetroban were minor and included contusion and petechiae. The long-term safety of Ifetroban is being further evaluated in the open-label extension of the FIGHT DMD study.

## Conclusion

Ifetroban (BMS-180291) is a well-characterized, potent, and selective TP receptor antagonist with a long history of preclinical and clinical development. Its mechanism of action, targeting a key pathway in platelet aggregation and vasoconstriction, has made it a candidate for a range of cardiovascular and other diseases. The recent positive results from the FIGHT DMD Phase 2 trial have highlighted its potential as a novel therapeutic for the cardiac complications of Duchenne muscular dystrophy, a significant unmet medical need. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and long-term safety of Ifetroban in this and other indications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of Ifetroban (BMS-180291): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260816#discovery-and-development-history-of-ifetroban-bms-180291>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)